molecular formula C12H17NO4 B13906039 methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate

methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate

Katalognummer: B13906039
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: HNPPNJPMHPQAHR-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate is a chemical compound with the molecular formula C12H17NO4. It is known for its unique structure, which includes an amino group and a methoxymethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate typically involves the reaction of a suitable precursor with chloromethyl methyl ether in the presence of a base such as N,N-Diisopropyl ethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then stirred overnight at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The methoxymethoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-[4-(benzyloxy)phenyl]propanoate
  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate

Uniqueness

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate

InChI

InChI=1S/C12H17NO4/c1-15-8-17-10-5-3-9(4-6-10)11(13)7-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

HNPPNJPMHPQAHR-LLVKDONJSA-N

Isomerische SMILES

COCOC1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Kanonische SMILES

COCOC1=CC=C(C=C1)C(CC(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.